molecular formula C5H4O B14460389 Pent-4-en-2-ynal CAS No. 74107-90-7

Pent-4-en-2-ynal

Cat. No.: B14460389
CAS No.: 74107-90-7
M. Wt: 80.08 g/mol
InChI Key: JLUBUPKHHQVJFE-UHFFFAOYSA-N
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Description

Pent-4-en-2-ynal is an organic compound with the molecular formula C5H4O. It is characterized by the presence of both an alkene and an alkyne functional group, as well as an aldehyde group. This unique combination of functional groups makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-en-2-ynal can be synthesized through several methods. One common method involves the oxidation of 4-penten-2-yn-1-ol using manganese dioxide in methylene chloride . this method has limitations due to environmental concerns and the potential for explosive reactions. An alternative method involves the hydrolysis of a 5,5-dialkoxy-1-penten-3-yne compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 5,5-dialkoxy-1-penten-3-yne compounds. This method is preferred due to its higher yield and safer reaction conditions compared to the oxidation method .

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-2-ynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The alkene and alkyne groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pent-4-en-2-ynal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-4-en-2-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The alkene and alkyne groups can participate in addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-4-en-2-ynal’s unique combination of functional groups (alkene, alkyne, and aldehyde) makes it particularly versatile in chemical reactions and applications. Its ability to undergo multiple types of reactions and form various products sets it apart from similar compounds .

Properties

IUPAC Name

pent-4-en-2-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O/c1-2-3-4-5-6/h2,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUBUPKHHQVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502072
Record name Pent-4-en-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74107-90-7
Record name Pent-4-en-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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